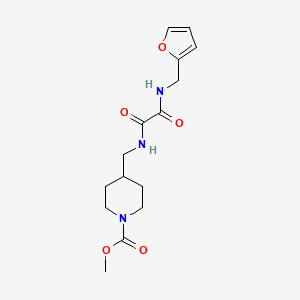
Methyl 4-((2-((furan-2-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-((furan-2-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O5 and its molecular weight is 323.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((2-((furan-2-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which contributes to its pharmacological properties.
- Oxoacetamido Group : This functional group is known for its reactivity and ability to form hydrogen bonds.
- Furan Moiety : The presence of a furan ring enhances the compound's interaction with biological targets due to its electron-rich character.
Mechanisms of Biological Activity
Research indicates that this compound may influence various biological pathways:
- Apoptosis Modulation : The compound has been shown to affect apoptotic pathways, potentially acting as an anti-cancer agent by promoting programmed cell death in cancer cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Interaction with Biological Macromolecules : The unique functional groups allow for interactions with proteins and nucleic acids, which can alter their functions.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Cell Type | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | HeLa Cells | 10 µM | Induction of apoptosis |
| Study 2 | RAW 264.7 Macrophages | 5 µM | Reduction in TNF-alpha production |
| Study 3 | MCF-7 Breast Cancer Cells | 20 µM | Cell cycle arrest at G1 phase |
These studies indicate that the compound exhibits significant biological activity at relatively low concentrations, making it a candidate for further investigation in therapeutic applications.
Case Studies
-
Case Study on Cancer Treatment :
- A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anti-cancer drug.
-
Case Study on Inflammation :
- Another study focused on the anti-inflammatory properties in a rat model of arthritis. Administration of the compound resulted in decreased swelling and pain, indicating its potential use in treating inflammatory diseases.
Potential Applications
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
- Cancer Therapy : With its ability to induce apoptosis and inhibit tumor growth, it may be developed as an anti-cancer agent.
- Anti-inflammatory Drugs : Its effects on cytokine production could lead to new treatments for chronic inflammatory conditions.
- Neuroprotective Agents : Preliminary findings suggest potential neuroprotective effects, warranting further exploration in neurodegenerative disease models.
Properties
IUPAC Name |
methyl 4-[[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOMAKGPJWUVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














